Keto-Enol Tautomeric Ratio by NMR
The target compound exhibits a keto-to-enol tautomeric ratio of approximately 3:17 (ca. 15% keto, 85% enol) as determined by 1H NMR integration of the methylene singlet at δ 3.51 ppm (keto) versus the methine singlet at δ 5.37 ppm (enol) . This ratio differs from the unsaturated analog 1,7-bis(4-chlorophenyl)hepta-1,6-diene-3,5-dione, which exists almost exclusively in the enol form due to extended conjugation through the vinyl linkers [1]. The presence of a measurable keto population in the saturated analog directly impacts metal-chelation kinetics and the availability of the dione moiety for synthetic transformations.
| Evidence Dimension | Keto:Enol tautomeric ratio by 1H NMR |
|---|---|
| Target Compound Data | 3:17 (keto:enol) in CDCl3; keto methylene singlet δ 3.51 ppm, enol methine singlet δ 5.37 ppm |
| Comparator Or Baseline | Unsaturated analog 1,7-bis(4-chlorophenyl)hepta-1,6-diene-3,5-dione: essentially 100% enol form under similar conditions; parent acetylacetone: approximately 1:4 (keto:enol) in CDCl3 |
| Quantified Difference | Saturated analog exhibits approximately 15% keto tautomer vs. <1% for the unsaturated analog; enol content is 85% vs. ~100% |
| Conditions | 1H NMR spectroscopy in CDCl3 at ambient temperature, as reported in patent synthesis characterization |
Why This Matters
The measurable keto population enables distinct metal-chelation reactivity and synthetic utility compared to the fully enolic unsaturated analog, which is critical for coordination chemistry and prodrug design applications.
- [1] Thomachan, S., & Sindhu, S. (2015). Antibacterial and Antifungal Activities of Curcuminoid Analogue with Chloro Substituted Phenyl Ring and the Transition Metal Chelates. International Journal of Science and Research (IJSR), 4(9), 1676-1680. View Source
